

# Biotin-16-UTP: A Comprehensive Technical Guide for Non-Radioactive RNA Labeling

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## Compound of Interest

Compound Name: Biotin-16-UTP

Cat. No.: B15588680

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## Abstract

**Biotin-16-UTP** is a critical reagent in molecular biology for the non-radioactive labeling of RNA. This biotinylated analog of uridine triphosphate (UTP) can be enzymatically incorporated into RNA transcripts by various RNA polymerases. The attached biotin moiety, connected via a 16-atom linker, allows for sensitive and specific detection using streptavidin-based systems. This guide provides an in-depth overview of **Biotin-16-UTP**, its chemical properties, a detailed protocol for its use in in vitro transcription, and its applications in various molecular assays.

## Introduction to Biotin-16-UTP

Biotin-16-uridine-5'-triphosphate, or **Biotin-16-UTP**, is a modified nucleotide used as a substitute for natural UTP in enzymatic RNA synthesis.<sup>[1]</sup> The "16" in its name refers to the 16-atom spacer arm that links the biotin molecule to the C5 position of the uridine base.<sup>[1]</sup> This linker is crucial as it minimizes steric hindrance, allowing for efficient incorporation by RNA polymerases and subsequent detection by streptavidin conjugates.

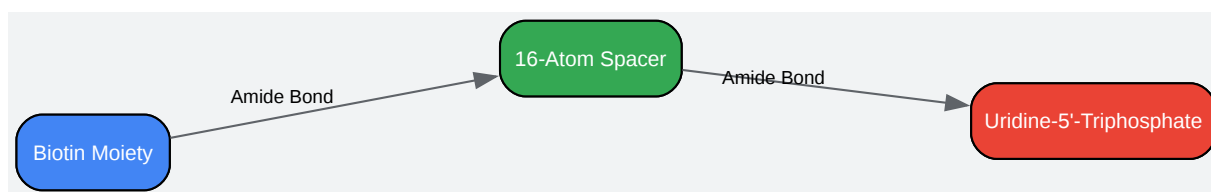
Biotin-labeled RNA probes are a safe and effective alternative to radioactive probes and are widely used in a variety of applications, including:

- Northern Blotting: Detection of specific RNA molecules in a complex sample.<sup>[1]</sup>

- In Situ Hybridization (ISH): Localization of specific RNA sequences within cells or tissues.[1][2]
- Microarray Analysis: Studying gene expression profiles by hybridizing labeled RNA to microarrays.[1]
- RNA Pull-Down Assays: Isolating and identifying RNA-binding proteins.[3]
- RNase Protection Assays: Quantifying specific mRNAs in a complex mixture.[4]

## Chemical Structure and Properties

**Biotin-16-UTP** consists of three key components: the biotin vitamin, a 16-atom hydrophilic spacer arm, and the uridine-5'-triphosphate nucleotide.



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Caption: Chemical components of **Biotin-16-UTP**.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **Biotin-16-UTP**.

Property	Value	Reference(s)
Molecular Formula	C <sub>32</sub> H <sub>52</sub> N <sub>7</sub> O <sub>19</sub> P <sub>3</sub> S (free acid)	[1][5]
C <sub>32</sub> H <sub>48</sub> N <sub>7</sub> O <sub>19</sub> P <sub>3</sub> SLi <sub>4</sub> (tetralithium salt)	[6]	
Molecular Weight	963.78 g/mol (free acid)	[1][5]
987.5 g/mol (tetralithium salt)	[7]	
Purity (HPLC)	≥ 85-95%	[5][8]
Concentration	Typically supplied as a 10 mM solution	[5][7]
pH	7.5 ± 0.5	[5]
Storage Conditions	Store at -20°C	[5]
Shelf Life	Stable for at least 12 months at -20°C	[5][9]
Spectroscopic Properties	λ <sub>max</sub> 240/289 nm, ε 10.7/7.1 L mmol <sup>-1</sup> cm <sup>-1</sup> (Tris-HCl pH 7.5)	[5]

## Experimental Protocol: In Vitro Transcription for Biotin-Labeled RNA Probe Synthesis

This protocol outlines the standard procedure for generating biotin-labeled RNA probes using **Biotin-16-UTP** and a bacteriophage RNA polymerase (e.g., T7, SP6, or T3).

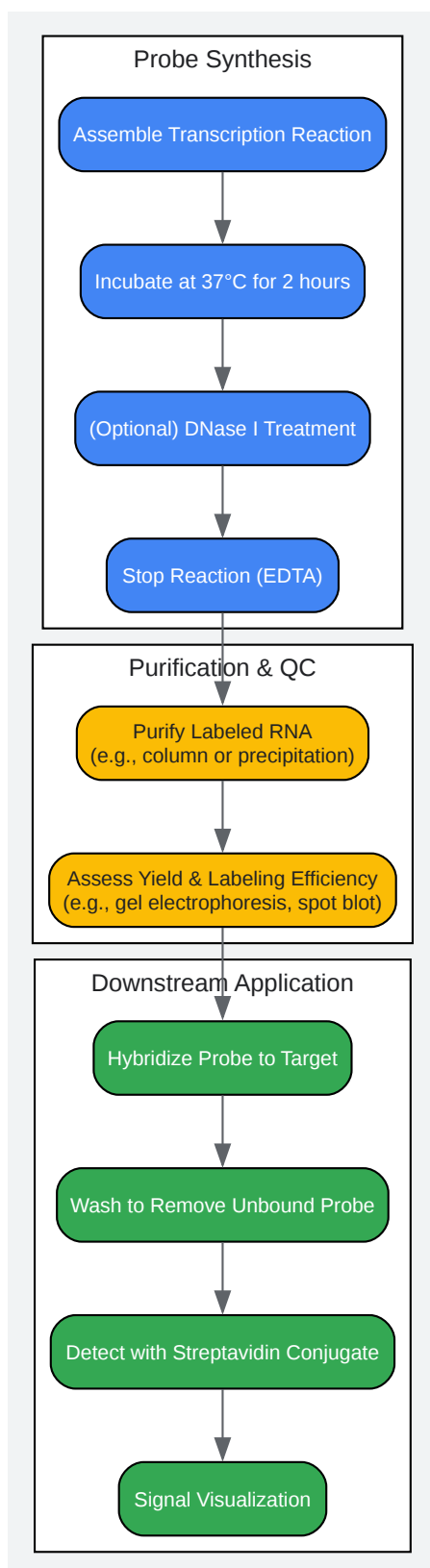
### Materials

- Linearized template DNA (1 μg) containing the appropriate promoter (T7, SP6, or T3)
- Biotin-16-UTP** (10 mM solution)[7]
- ATP, CTP, GTP (10 mM solutions each)[7]
- UTP (10 mM solution)[10]

- 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl<sub>2</sub>, 100 mM DTT, 20 mM spermidine)
- RNA Polymerase (T7, SP6, or T3)
- RNase Inhibitor
- Nuclease-free water
- 0.2 M EDTA, pH 8.0
- (Optional) DNase I, RNase-free<sup>[7]</sup>

## Methodology

The following workflow diagram illustrates the key steps in generating and utilizing a biotin-labeled RNA probe.



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Caption: Workflow for biotinylated RNA probe synthesis and application.

## Reaction Setup:

- On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

Reagent	Volume (μL) for 20 μL Reaction	Final Concentration
Nuclease-free Water	to 20 μL	-
10x Transcription Buffer	2	1x
10 mM ATP	2	1 mM
10 mM CTP	2	1 mM
10 mM GTP	2	1 mM
10 mM UTP	1.3	0.65 mM
10 mM Biotin-16-UTP	0.7	0.35 mM
Linearized Template DNA	X (1 μg)	50 ng/μL
RNase Inhibitor	1	2 U/μL
RNA Polymerase	1 (e.g., 20 units)	1 U/μL
Total Volume	20	-

Note: The ratio of **Biotin-16-UTP** to UTP can be optimized for different applications. A 1:2 or 1:3 ratio is a common starting point.[\[11\]](#) For many applications, a 35% substitution of UTP with **Biotin-16-UTP** provides a good balance between labeling efficiency and transcript yield.[\[10\]](#) [\[12\]](#)

## Transcription Reaction:

- Mix the components gently and centrifuge briefly to collect the reaction at the bottom of the tube.
- Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[\[11\]](#)

#### Reaction Termination and Template Removal:

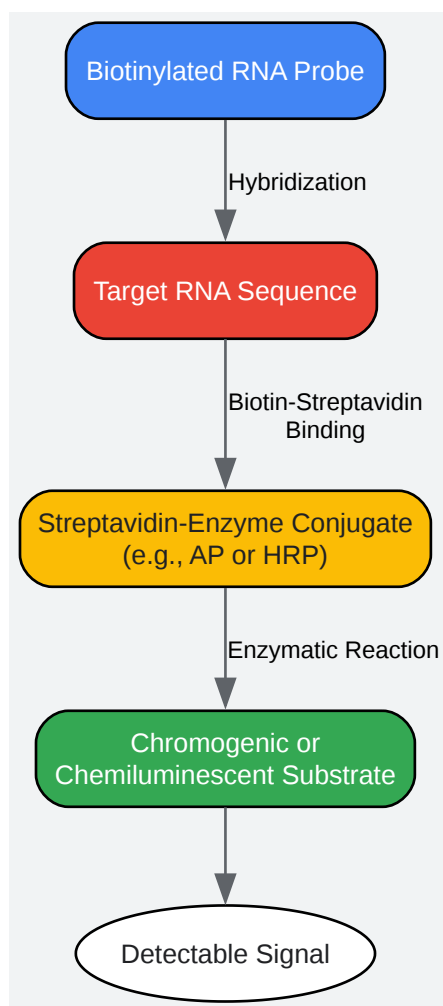
- (Optional) To remove the DNA template, add 1  $\mu\text{L}$  of RNase-free DNase I and incubate at 37°C for 15 minutes.
- Stop the reaction by adding 2  $\mu\text{L}$  of 0.2 M EDTA, pH 8.0.

## Purification and Analysis of Labeled RNA

- **Purification:** The labeled RNA can be purified using standard methods such as spin column purification or ethanol precipitation to remove unincorporated nucleotides, enzymes, and the DNA template.[\[11\]](#)
- **Analysis:** The yield and integrity of the biotinylated RNA can be assessed by agarose gel electrophoresis and ethidium bromide staining. The labeling efficiency can be estimated using a dot blot assay and detected with a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate.[\[13\]](#) A standard labeling reaction is expected to yield approximately 10  $\mu\text{g}$  of biotin-labeled RNA from 1  $\mu\text{g}$  of template DNA.

## Detection of Biotinylated Probes

The detection of biotin-labeled probes relies on the high-affinity interaction between biotin and streptavidin.



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Caption: Principle of detection for biotinylated RNA probes.

Streptavidin can be conjugated to various reporter molecules, including:

- Enzymes: Alkaline phosphatase (AP) or horseradish peroxidase (HRP) for colorimetric, chemiluminescent, or fluorescent detection.[2]
- Fluorophores: For direct fluorescent detection.[2]

## Conclusion

**Biotin-16-UTP** is a versatile and indispensable tool for non-radioactive RNA labeling. Its efficient incorporation into RNA transcripts and the robust biotin-streptavidin detection system provide a safe, sensitive, and reliable method for a wide range of molecular biology



applications. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this technology.

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Address: 3281 E Guasti Rd

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